

Experimental Protocol for Padsevonil Administration in Mice

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Compound of Interest

Compound Name: Padsevonil

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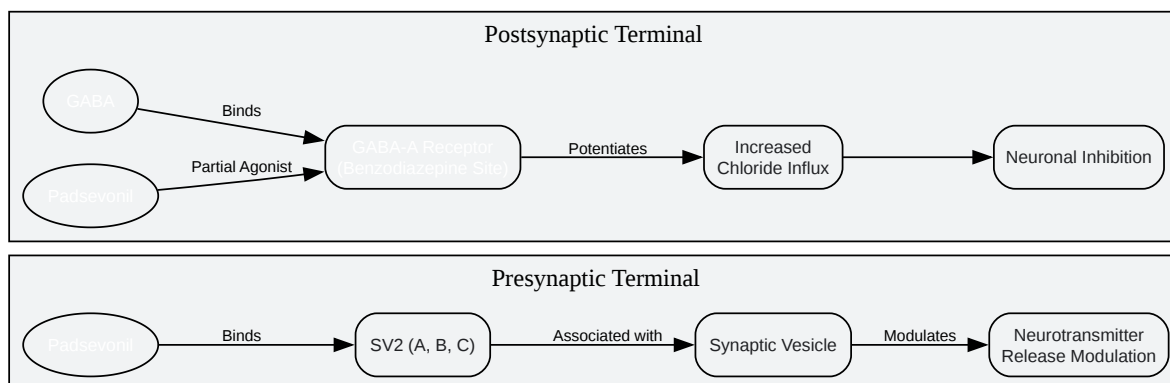
This document provides a detailed experimental protocol for the administration of **Padsevonil**, a dual-target antiseizure medication, in mouse models of epilepsy. The protocol includes information on the mechanism of action, dosage, vehicle preparation, and administration procedures, along with a summary of relevant quantitative data from preclinical studies.

Mechanism of Action

Padsevonil is a first-in-class antiepileptic drug candidate that uniquely interacts with two therapeutic targets.[1] Presynaptically, it binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[2] Postsynaptically, it acts as a partial agonist at the benzodiazepine site of the GABA-A receptor.[3][4] This dual mechanism of action is intended to provide a synergistic antiseizure effect.[5][6]

Signaling Pathway

The signaling pathway of **Padsevonil** involves both presynaptic and postsynaptic modulation of neurotransmission. Its binding to SV2 proteins is thought to modulate the release of neurotransmitters from presynaptic vesicles. Its action on GABA-A receptors enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.



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Mechanism of action of **Padsevonil**.

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative data from preclinical studies of **Padsevonil** in rodent models.

Parameter	Value	Species	Model	Source
ED ₅₀ (Median Effective Dose)	1.2 mg/kg	Mouse	Amygdala Kindling Model	[1][7]
SV2A Occupancy at ED ₅₀	>90%	Mouse	In vivo occupancy studies	[1][7]
GABA-A Receptor Occupancy at ED ₅₀	~10%	Mouse	In vivo occupancy studies	[1][7]
Effective Antiseizure Doses	10 mg/kg and 30 mg/kg	Rat	Pentylenetetrazole (PTZ)-induced seizures	[8]
SV2A Occupancy ED ₅₀	0.2 mg/kg	Mouse	In vivo receptor occupancy studies	[9][10]
Benzodiazepine Site Occupancy ED ₅₀	36 mg/kg	Mouse	In vivo receptor occupancy studies	[9][10]

Experimental Protocol: Intraperitoneal Administration in Mice

This protocol details the intraperitoneal (IP) administration of **Padsevonil** in mice.

Materials

- **Padsevonil**
- Dimethyl sulfoxide (DMSO)
- Tween-80
- Sterile saline (0.9% NaCl)

- Sterile 1.5 mL microcentrifuge tubes
- Vortex mixer
- Sterile syringes (1 mL)
- Sterile needles (27-30 gauge)
- Animal scale
- 70% ethanol
- Personal protective equipment (lab coat, gloves, safety glasses)

Vehicle Preparation

The recommended vehicle for dissolving **Padsevonil** for in vivo studies in rodents is a mixture of DMSO, Tween-80, and saline.[\[8\]](#)

Vehicle Formulation:

- 1% DMSO
- 2.5% Tween-80
- 96.5% Saline

Preparation Steps:

- In a sterile microcentrifuge tube, first add the required volume of DMSO.
- Add the required volume of Tween-80 to the DMSO and vortex thoroughly to mix.
- Add the required volume of sterile saline to the DMSO/Tween-80 mixture.
- Vortex the final solution until it is clear and homogenous.

Padsevonil Solution Preparation

- Weigh the desired amount of **Padsevonil** powder.
- Dissolve the **Padsevonil** in the prepared vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of **Padsevonil** in 1 mL of the vehicle.
- Vortex the solution until the **Padsevonil** is completely dissolved.

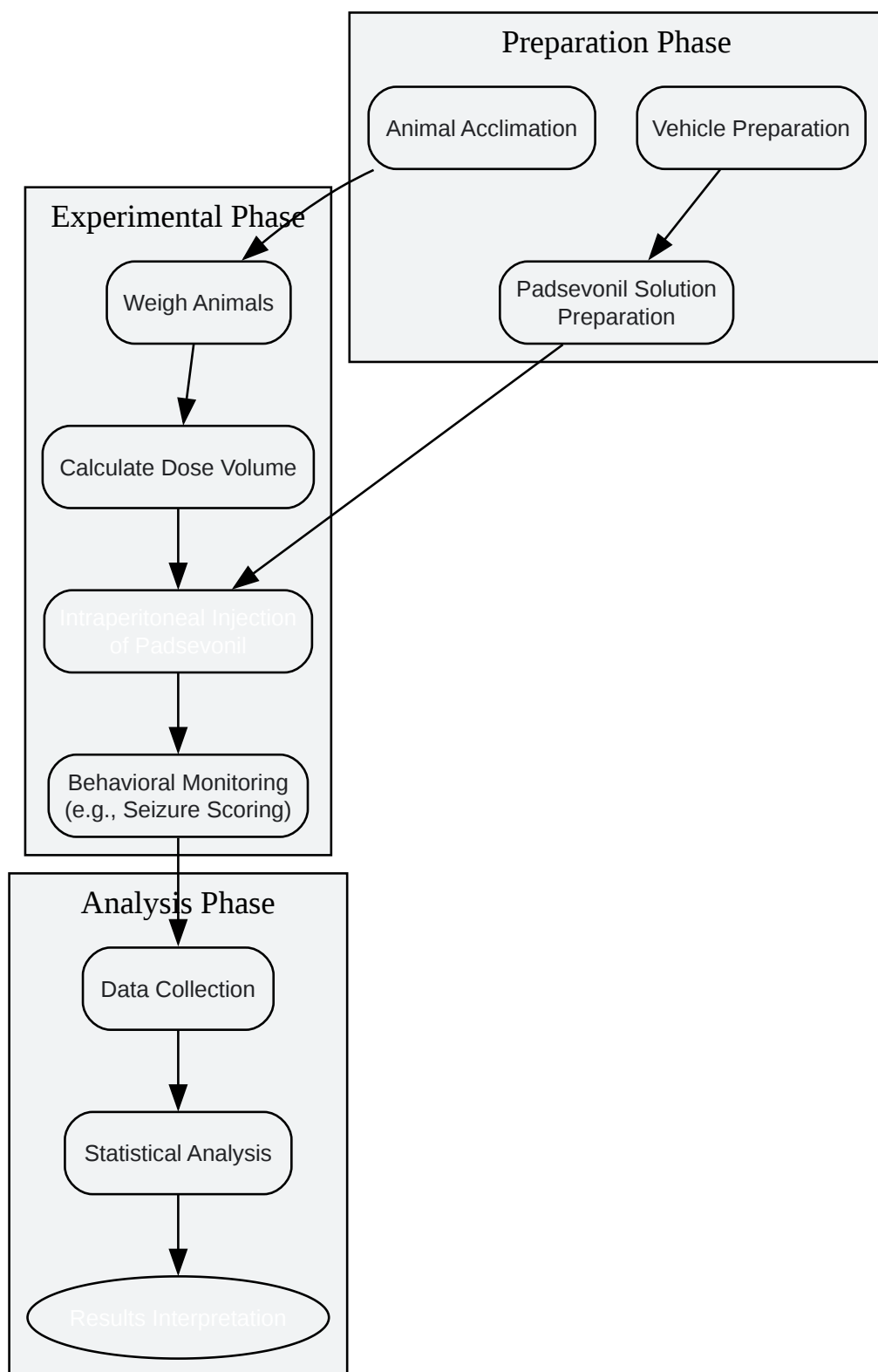
Dosing and Administration

- Animal Weighing: Weigh each mouse accurately to determine the correct volume of the **Padsevonil** solution to inject.
- Dose Calculation: Calculate the injection volume based on the desired dose and the concentration of the **Padsevonil** solution. The typical injection volume for mice is 5-10 mL/kg.
 - Example Calculation: For a 25 g mouse and a desired dose of 10 mg/kg, using a 1 mg/mL solution:
 - Dose for the mouse = $10 \text{ mg/kg} \times 0.025 \text{ kg} = 0.25 \text{ mg}$
 - Injection volume = $0.25 \text{ mg} / 1 \text{ mg/mL} = 0.25 \text{ mL}$
- Animal Restraint: Properly restrain the mouse. One common method is to grasp the loose skin over the shoulders and behind the ears with the non-dominant hand, ensuring the skin is taut but not restricting breathing. Tuck the tail to secure the lower body.
- Injection Site Identification: Turn the restrained mouse so its abdomen is facing up. The recommended injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or other internal organs.
- Injection Procedure:
 - Wipe the injection site with 70% ethanol.
 - Tilt the mouse's head slightly downwards to help move the abdominal organs away from the injection site.

- Using a sterile syringe with a 27-30 gauge needle, insert the needle at a 15-20 degree angle into the identified injection site.
- Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, discard the syringe and prepare a new injection.
- Slowly inject the calculated volume of the **Padsevonil** solution into the peritoneal cavity.
- Withdraw the needle and return the mouse to its cage.
- Post-injection Monitoring: Observe the mouse for any signs of distress, adverse reactions, or seizure activity according to the experimental design.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study involving the administration of **Padsevonil** to mice.



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Experimental workflow for **Padsevonil** administration in mice.

Disclaimer: This protocol is intended for guidance and should be adapted to specific experimental needs and performed in accordance with institutional animal care and use committee (IACUC) guidelines. The clinical development of **Padsevonil** was discontinued after Phase 3 trials failed to meet their primary efficacy endpoints.[5][6]

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